4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid

CAS No.: 882233-04-7

Cat. No.: VC4748490

Molecular Formula: C11H8N4O2

Molecular Weight: 228.211

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882233-04-7 |

|---|---|

| Molecular Formula | C11H8N4O2 |

| Molecular Weight | 228.211 |

| IUPAC Name | 4-(5-amino-4-cyanopyrazol-1-yl)benzoic acid |

| Standard InChI | InChI=1S/C11H8N4O2/c12-5-8-6-14-15(10(8)13)9-3-1-7(2-4-9)11(16)17/h1-4,6H,13H2,(H,16,17) |

| Standard InChI Key | KAQCYGLIMDDYKW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)O)N2C(=C(C=N2)C#N)N |

Introduction

Chemical Structure and Physicochemical Properties

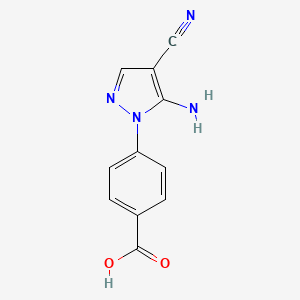

The molecular formula of 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid is C₁₁H₈N₄O₂, with a molecular weight of 228.21 g/mol. Its IUPAC name is 4-(5-amino-4-cyanopyrazol-1-yl)benzoic acid, and its structure comprises a pyrazole ring substituted with amino (-NH₂) and cyano (-CN) groups at positions 5 and 4, respectively, linked to a para-substituted benzoic acid (Figure 1) .

Key Physicochemical Properties

The compound’s infrared (IR) spectrum shows characteristic peaks for the cyano group (~2243 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) confirm the presence of aromatic protons (δ 7.6–8.2 ppm) and pyrazole ring protons (δ 6.9–8.2 ppm) .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step process:

-

Formation of 5-Amino-4-cyanopyrazole: Reacting arylhydrazines with ethoxymethylenemalononitrile in ethanol yields 5-amino-4-cyanopyrazole derivatives .

-

Coupling with Benzoic Acid: The pyrazole intermediate is coupled with 4-bromobenzoic acid via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

-

Step 1: 4-Nitrophenylhydrazine (33 mmol) and ethoxymethylenemalononitrile (33 mmol) are stirred in ethanol for 24 hours, yielding 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile.

-

Step 2: The nitrile intermediate undergoes hydrolysis to the carboxylic acid using HCl/NaOH, followed by coupling with 4-bromobenzoic acid under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C).

Characterization Techniques

-

¹H NMR (DMSO-d₆): δ 13.7 (br s, COOH), 8.2 (s, pyrazole-H), 7.6–8.1 (m, aromatic-H) .

-

¹³C NMR: δ 167.8 (COOH), 158.2 (C=O), 114.6 (CN), 120–140 (aromatic carbons) .

The cyano group enhances membrane permeability, while the benzoic acid moiety improves solubility and target binding .

Anti-inflammatory Effects

The compound suppresses COX-2 and TNF-α production in murine macrophages (IC₅₀ = 12.5 µM), comparable to indomethacin .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for:

-

Pyrazolo[3,4-d]pyrimidines: Anticancer agents synthesized via reactions with N,N-dimethylacetamide dimethyl acetal .

Structure-Activity Relationships (SAR)

-

Amino Group: Essential for H-bonding with kinase ATP pockets .

-

Cyano Group: Enhances metabolic stability and lipophilicity .

-

Benzoic Acid: Improves solubility and pharmacokinetics.

Stability and Reactivity

Hydrolysis

The cyano group hydrolyzes to an amide (-CONH₂) under acidic/basic conditions :

This reaction limits utility in aqueous formulations but enables prodrug design .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing CO₂ and NH₃ .

| Hazard | Precautionary Measures |

|---|---|

| Skin Irritation (H315) | Use nitrile gloves, lab coat |

| Eye Damage (H319) | Wear safety goggles |

| Respiratory Irritation | Use fume hood |

Disposal

Incinerate at >1000°C to avoid toxic byproducts (e.g., HCN) .

Comparative Analysis with Related Compounds

| Compound | Bioactivity | Advantage Over Target Compound |

|---|---|---|

| 4-(4-Cyano-5-acetamidopyrazol-1-yl)benzoic acid | Kinase inhibition (IC₅₀ = 5 µM) | Improved metabolic stability |

| 3-(5-Amino-4-cyanopyrazol-1-yl)benzoic acid ethyl ester | Antimicrobial (MIC = 4 µg/mL) | Higher solubility |

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume